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Compound of Interest

Compound Name: CGP71683 hydrochloride

Cat. No.: B606631 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor cross-reactivity profile of CGP71683
hydrochloride, a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y5

receptor. Understanding the selectivity of a compound is critical for interpreting experimental

results and predicting potential off-target effects in drug development. This document

summarizes available quantitative data, outlines typical experimental protocols for assessing

receptor binding, and visualizes the primary signaling pathway.

High Selectivity for the NPY Y5 Receptor
CGP71683 hydrochloride demonstrates exceptional selectivity for the NPY Y5 receptor over

other NPY receptor subtypes. Experimental data from radioligand binding assays consistently

show a significantly higher affinity for the Y5 receptor compared to Y1, Y2, and Y4 receptors.

This high degree of selectivity makes CGP71683 hydrochloride a valuable tool for

investigating the physiological and pathological roles of the NPY Y5 receptor.

Table 1: Comparative Binding Affinities of CGP71683
Hydrochloride at NPY Receptor Subtypes
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Receptor Subtype IC50 (nM) Selectivity vs. Y5

NPY Y5 1.4 -

NPY Y1 2765 >1975-fold

NPY Y2 7187 >5133-fold

NPY Y4 5637 >4026-fold

Data sourced from studies on cloned rat receptors.

Cross-Reactivity with Other Receptor Families
While CGP71683 hydrochloride is well-characterized for its high selectivity within the NPY

receptor family, comprehensive public data from broad off-target screening panels against

other receptor families, such as adrenergic, dopaminergic, serotonergic, and muscarinic

receptors, is not readily available in the reviewed literature.

An isolated product listing has referred to CGP71683 hydrochloride as a selective α2-

adrenergic antagonist; however, supporting quantitative binding data or functional assay results

to substantiate this claim have not been identified in the public domain. Therefore, researchers

should exercise caution and independently validate any potential activity at adrenergic or other

non-NPY receptors if relevant to their studies.

Experimental Protocols: Assessing Receptor Cross-
Reactivity
The determination of receptor binding affinity and selectivity, as presented in Table 1, is

typically conducted using radioligand binding assays. These assays are a gold standard for

quantifying the interaction between a ligand and a receptor.[1]

General Protocol for Competitive Radioligand Binding
Assay:

Membrane Preparation:

Cells or tissues expressing the receptor of interest are harvested.
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The cells are homogenized in a cold buffer solution containing protease inhibitors to lyse

the cells and release the membranes.

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes

containing the receptors.

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein

concentration is determined using a standard method like the BCA assay.[2]

Binding Assay:

The assay is typically performed in a 96-well plate format.

A constant concentration of a radiolabeled ligand known to bind to the target receptor is

added to each well.

Increasing concentrations of the unlabeled test compound (e.g., CGP71683
hydrochloride) are added to compete with the radioligand for binding to the receptor.

The reaction is incubated at a specific temperature (e.g., 30°C) for a set time to reach

equilibrium.[2]

Separation of Bound and Free Radioligand:

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the

membranes with the bound radioligand.

The filters are washed with ice-cold buffer to remove any unbound radioligand.[2]

Quantification:

The radioactivity retained on the filters is measured using a scintillation counter.

The data are analyzed to determine the concentration of the test compound that inhibits

50% of the specific binding of the radioligand (IC50 value).
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The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-

Prusoff equation.

Experimental Workflow for Receptor Binding Assay
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Caption: Workflow for a typical radioligand binding assay.
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NPY Y5 Receptor Signaling Pathway
The NPY Y5 receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous

ligand, Neuropeptide Y, the Y5 receptor initiates a cascade of intracellular signaling events. The

primary signaling pathway involves coupling to inhibitory G-proteins (Gi/o), which leads to the

inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP)

levels. Additionally, activation of the Y5 receptor has been shown to mobilize intracellular

calcium and activate downstream signaling pathways, including the RhoA and Extracellular

signal-regulated kinase (ERK) pathways, which are involved in cell growth and migration.
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Caption: Simplified NPY Y5 receptor signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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